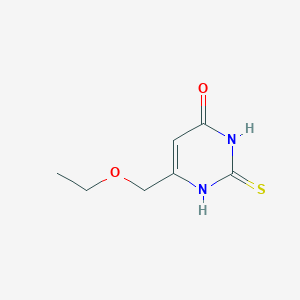

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Übersicht

Beschreibung

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of an ethoxymethyl group at the 6th position and a thioxo group at the 2nd position of the pyrimidine ring

Vorbereitungsmethoden

The synthesis of 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of ethyl chloroacetate. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution

Biologische Aktivität

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory effects.

Antimicrobial Activity

Research indicates that thioxo-pyrimidinones exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives of this class show varying degrees of activity against bacterial strains such as E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Related Thioxo Compounds | 62.5 | 78.12 |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines, including HeLa and A549, have shown that certain thioxo-pyrimidinones can inhibit cell growth without significant toxicity at lower concentrations. For example, compounds similar to this compound were tested at concentrations of 0, 1, 2, and 5 μM over 48 and 72 hours.

| Compound | IC50 (HeLa) | IC50 (A549) |

|---|---|---|

| This compound | TBD | TBD |

| Control (e.g., Doxorubicin) | 0.5 | 0.7 |

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes, notably those involved in metabolic pathways such as tyrosinase. Inhibition studies using mushroom tyrosinase as a model demonstrated that related compounds significantly inhibited enzyme activity, suggesting potential applications in cosmetic formulations for skin lightening.

The proposed mechanisms for the biological activities of thioxo-pyrimidinones include:

- Enzyme Inhibition : Compounds may act as competitive inhibitors by binding to the active site of enzymes like tyrosinase.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

-

Tyrosinase Inhibition Study : A study explored the inhibition potency of various thioxo-pyrimidine derivatives against mushroom tyrosinase. The results indicated that certain substitutions on the pyrimidine ring enhanced inhibitory activity significantly compared to controls.

- Results : The most potent inhibitors had IC50 values significantly lower than those of known inhibitors like kojic acid.

- Cytotoxicity Evaluation : In a comparative study involving HeLa cells treated with different concentrations of thioxo-pyrimidine derivatives, it was observed that while some compounds exhibited cytotoxic effects at higher concentrations, others maintained low toxicity levels even at elevated doses.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thioxopyrimidines exhibit significant antimicrobial properties. A study on related compounds demonstrated varying degrees of activity against bacterial strains such as E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | TBD | TBD |

| Related Thioxo Compounds | 62.5 | 78.12 |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines, including HeLa and A549, have shown that certain thioxo-pyrimidinones can inhibit cell growth without significant toxicity at lower concentrations.

| Compound | IC50 (HeLa) | IC50 (A549) |

|---|---|---|

| This compound | TBD | TBD |

| Control (e.g., Doxorubicin) | 0.5 | 0.7 |

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes, notably those involved in metabolic pathways such as tyrosinase. Inhibition studies using mushroom tyrosinase as a model demonstrated that related compounds significantly inhibited enzyme activity.

Proposed Mechanisms:

- Enzyme Inhibition: Compounds may act as competitive inhibitors by binding to the active site of enzymes like tyrosinase.

- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Tyrosinase Inhibition Study

A study explored the inhibition potency of various thioxo-pyrimidine derivatives against mushroom tyrosinase. The results indicated that certain substitutions on the pyrimidine ring enhanced inhibitory activity significantly compared to controls.

Results:

The most potent inhibitors had IC50 values significantly lower than those of known inhibitors like kojic acid.

Cytotoxicity Evaluation

In a comparative study involving HeLa cells treated with different concentrations of thioxo-pyrimidine derivatives, it was observed that while some compounds exhibited cytotoxic effects at higher concentrations, others maintained low toxicity levels even at elevated doses.

Eigenschaften

IUPAC Name |

6-(ethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-4-5-3-6(10)9-7(12)8-5/h3H,2,4H2,1H3,(H2,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEURQYRBQZVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.